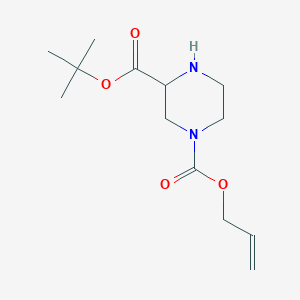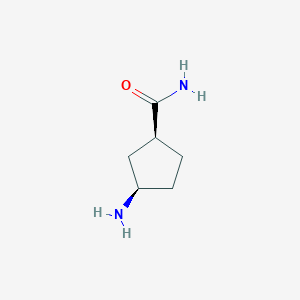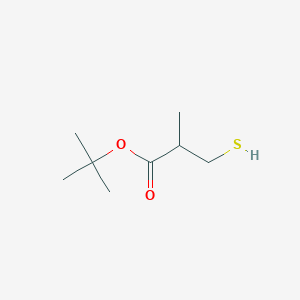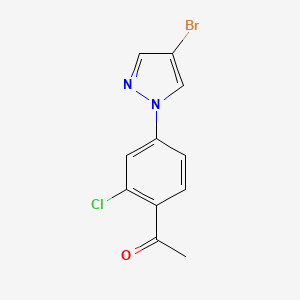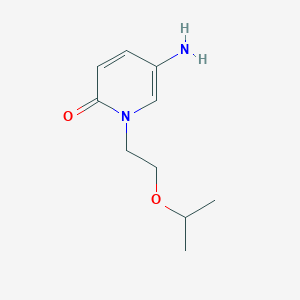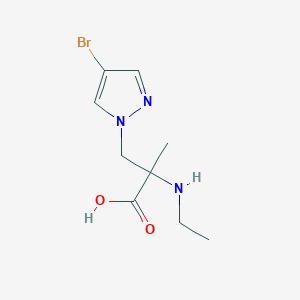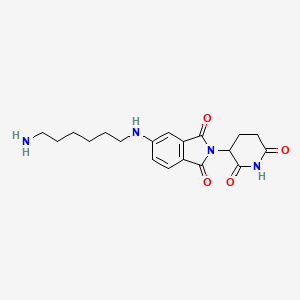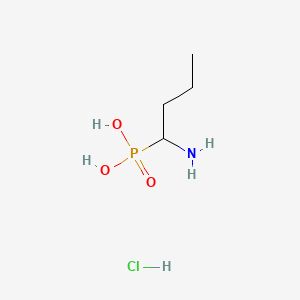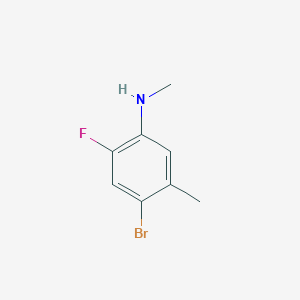
4-bromo-2-fluoro-N,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 4-bromo-2-fluoro-N,5-dimethylaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Chemical Reactions Analysis
4-Bromo-2-fluoro-N,5-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles in the presence of suitable reagents.
Scientific Research Applications
4-Bromo-2-fluoro-N,5-dimethylaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N,5-dimethylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Bromo-2-fluoro-N,5-dimethylaniline can be compared with other similar compounds, such as:
4-Bromo-2,5-dimethylaniline: Lacks the fluorine atom, which can affect its reactivity and applications.
2,6-Dimethylaniline: Lacks both bromine and fluorine atoms, making it less reactive in certain chemical reactions.
4-Chloro-2,6-dimethylaniline: Contains chlorine instead of bromine and fluorine, leading to different chemical properties and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,1-2H3 |
InChI Key |
SXBIALABIKAUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
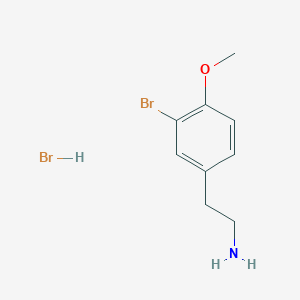
![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
